molecular formula C8H10N10OS B11484925 4-{4-ethyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{4-ethyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11484925
M. Wt: 294.30 g/mol
InChI Key: IWJSFMHOSDXFIL-UHFFFAOYSA-N
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Description

4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex heterocyclic compound that features multiple nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate ring closure and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple nitrogen and sulfur atoms allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ETHYL-5-{[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N10OS

Molecular Weight

294.30 g/mol

IUPAC Name

4-[4-ethyl-5-(2H-tetrazol-5-ylmethylsulfanyl)-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H10N10OS/c1-2-18-7(5-6(9)15-19-14-5)12-13-8(18)20-3-4-10-16-17-11-4/h2-3H2,1H3,(H2,9,15)(H,10,11,16,17)

InChI Key

IWJSFMHOSDXFIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NNN=N2)C3=NON=C3N

Origin of Product

United States

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